molecular formula C11H9BrO3 B8050107 6-Bromospiro[chromane-2,3'-oxetan]-4-one

6-Bromospiro[chromane-2,3'-oxetan]-4-one

Cat. No.: B8050107
M. Wt: 269.09 g/mol
InChI Key: JFROCRKNWJYXOV-UHFFFAOYSA-N
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Description

6-Bromospiro[chromane-2,3'-oxetan]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a three-membered oxetane ring via a spiro junction at the chroman C2 position. Spirochromane derivatives are widely explored in medicinal chemistry for their conformational rigidity, which improves target binding selectivity, and their utility as intermediates in asymmetric synthesis .

Properties

IUPAC Name

6-bromospiro[3H-chromene-2,3'-oxetane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-7-1-2-10-8(3-7)9(13)4-11(15-10)5-14-6-11/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFROCRKNWJYXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)Br)OC13COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical differences between 6-Bromospiro[chromane-2,3'-oxetan]-4-one and its analogs:

Compound Name Molecular Formula Molecular Weight Spiro Ring System Key Substituents Notable Properties/Applications Reference
This compound* C₁₁H₉BrO₃ 269.09 Oxetane (3-membered, oxygen-containing) C6-Br Hypothesized intermediate for bioactive molecules
6-Bromospiro[chroman-2,1'-cyclobutan]-4-one C₁₂H₁₁BrO₂ 267.12 Cyclobutane (4-membered, all-carbon) C6-Br Synthetic intermediate; structural rigidity
Spiro[chromane-2,4'-piperidin]-4-one (e.g., Compound 106) C₁₇H₂₁BrN₂O₃S 413.33 Piperidine (6-membered, nitrogen-containing) C6-Br, sulfonyl bridge Antitumor activity (IC₅₀: 0.31–5.62 µM)
8-Bromo-6-chloro-2-propylchroman-4-one C₁₂H₁₂BrClO₂ 303.58 None (non-spiro) C8-Br, C6-Cl, C2-propyl Sirtuin 2 inhibitor
6-Bromo-8-methylchroman-4-one C₁₀H₉BrO₂ 241.08 None (non-spiro) C6-Br, C8-CH₃ Predicted high thermal stability (BP: 358.8°C)

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